- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins, Journal of Organic Chemistry, 1984, 49(22), 4226-37

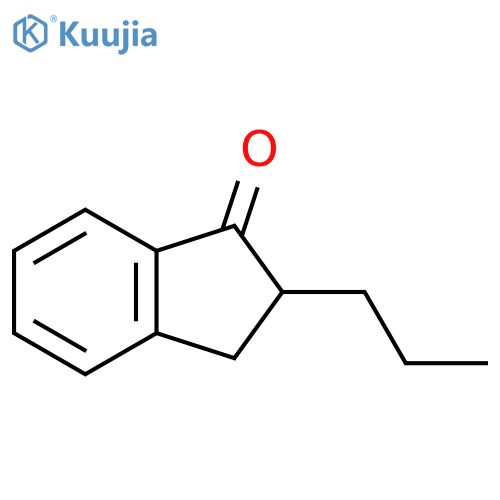

Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)

92013-10-0 structure

商品名:2-Propyl-2,3-dihydro-1H-inden-1-one

2-Propyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Propyl-2,3-dihydro-1H-inden-1-one

- 1H-Inden-1-one,2,3-dihydro-2-propyl-

- 2-propyl-2,3-dihydroinden-1-one

- SCHEMBL9324677

- A844123

- 2-PROPYL-1-INDANONE

- MFCD00799578

- 92013-10-0

- BS-17854

- 2-propylindan-1-one

- 2-propylindanone

- AKOS009158840

- D84138

- CS-0152401

- DTXSID10408578

- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)

- 2-n-Propylindanone

- 2-PROPYL-1-INDANONE, 98

-

- MDL: MFCD00799578

- インチ: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3

- InChIKey: BHZFSMHRFRREQN-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=CC=CC=2CC1CCC

計算された属性

- せいみつぶんしりょう: 174.10400

- どういたいしつりょう: 174.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.023 g/mL at 25 °C(lit.)

- ふってん: 65 °C/0.07 mmHg(lit.)

- フラッシュポイント: 113 °C

- 屈折率: n20/D 1.537(lit.)

- PSA: 17.07000

- LogP: 2.84170

2-Propyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A159357-100mg |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 100mg |

$6.0 | 2025-03-04 | |

| 1PlusChem | 1P00635B-250mg |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 250mg |

$9.00 | 2024-04-20 | |

| Ambeed | A159357-1g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 1g |

$24.0 | 2025-03-04 | |

| A2B Chem LLC | AC83215-100mg |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 100mg |

$5.00 | 2024-07-18 | |

| A2B Chem LLC | AC83215-1g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 1g |

$17.00 | 2024-07-18 | |

| Ambeed | A159357-5g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 5g |

$119.0 | 2025-03-04 | |

| eNovation Chemicals LLC | D751608-1g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95+% | 1g |

$75 | 2025-02-19 | |

| eNovation Chemicals LLC | D751608-5g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95+% | 5g |

$160 | 2025-02-27 | |

| A2B Chem LLC | AC83215-10g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95% | 10g |

$168.00 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |

2-Propyl-2,3-dihydro-1H-inden-1-one |

92013-10-0 | 95+% | 1g |

639.0CNY | 2021-07-09 |

2-Propyl-2,3-dihydro-1H-inden-1-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Lithium diisopropylamide

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Acetic anhydride ; 5 h, 80 °C; 80 °C → 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C

1.5 Solvents: Dichloromethane , Water ; 20 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C

1.5 Solvents: Dichloromethane , Water ; 20 °C

リファレンス

- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materials, European Journal of Organic Chemistry, 2006, (24), 5555-5569

合成方法 3

はんのうじょうけん

1.1 Reagents: Tris(trimethylsilyl)silane , Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ; 4 h, 110 °C

リファレンス

- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity, Nature Communications, 2020, 11(1),

合成方法 4

はんのうじょうけん

1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ; 8 h, 120 °C

リファレンス

- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with Ketones, Angewandte Chemie, 2013, 52(51), 13651-13655

合成方法 5

はんのうじょうけん

リファレンス

- 2-Alkylindan-5-carboxylic acid derivatives as liquid crystals, Japan, , ,

2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials

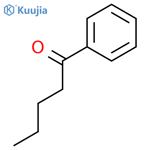

- Valerophenone

- 2,3-dihydro-1H-inden-1-one

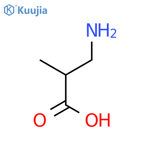

- (2S)-3-amino-2-methyl-propanoic acid

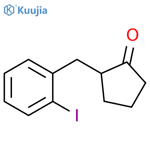

- Cyclopentanone, 2-[(2-iodophenyl)methyl]-

2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products

2-Propyl-2,3-dihydro-1H-inden-1-one 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one) 関連製品

- 1590-08-5(2-methyl-1,2,3,4-tetrahydronaphthalen-1-one)

- 4593-38-8(5-Methyl-1-indanone)

- 6072-57-7(3-Methyl-2,3-dihydro-1H-inden-1-one)

- 17496-14-9(2-methylindan-1-one)

- 24644-78-8(4-Methyl-2,3-dihydro-1H-inden-1-one)

- 83-33-0(2,3-dihydro-1H-inden-1-one)

- 24623-20-9(6-Methyl-1-indanone)

- 4600-82-2(5-Ethyl-2,3-dihydro-1H-inden-1-one)

- 1785-95-1(2-Benzoyl-1,3-indandione)

- 16618-72-7(3-Phenyl-1-indanone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量